3-(Cyclopentyloxy)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopentyloxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-5-9(4-1)12-10-6-3-7-11-8-10/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOBSULYZLBFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Cyclopentyloxy Piperidine and Analogous Piperidine Structures
De Novo Construction of the Piperidine (B6355638) Ring System
The de novo synthesis of the piperidine ring involves forming the heterocyclic system from acyclic precursors. This approach offers the flexibility to introduce various substituents and control stereochemistry, which is crucial for creating structurally diverse and complex molecules like 3-(cyclopentyloxy)piperidine. Key strategies include intramolecular cyclization, where a single molecule containing both the nitrogen and a reactive partner closes to form the ring, and intermolecular annulation, where two or more components combine to build the cycle. nih.gov
Cyclization Strategies for Piperidine Scaffolds
Intramolecular cyclization is a prominent method for piperidine synthesis, involving the formation of a bond between a nitrogen atom and a carbon atom within the same acyclic precursor. nih.gov The success and selectivity of these reactions often depend on the choice of catalyst and the nature of the reactive groups. nih.gov
Ring-Closing Metathesis (RCM) has become a powerful tool for the formation of carbo- and heterocyclic rings, including the tetrahydropyridine (B1245486) core of piperidine analogues. semanticscholar.orgthieme-connect.com This reaction typically involves the cyclization of a dialkenyl amine, amide, or carbamate (B1207046) in the presence of a ruthenium-based catalyst, such as Grubbs' or Schrock's catalysts. semanticscholar.org The high functional group tolerance and predictable reactivity of these catalysts make RCM a versatile method. semanticscholar.org The resulting tetrahydropyridines can be readily reduced to the corresponding piperidines. documentsdelivered.com
The general RCM approach to a piperidine precursor involves an acyclic diene containing a nitrogen atom. The catalyst facilitates the formation of a new double bond within the ring, releasing a small volatile alkene, typically ethylene. thieme-connect.com This methodology has been successfully applied to the synthesis of a wide variety of substituted piperidines, including bicyclic and spirocyclic systems. semanticscholar.orgnih.gov
Table 1: Examples of Ruthenium-Catalyzed RCM for Piperidine Precursor Synthesis This table is generated based on principles and examples of RCM reactions for N-heterocycles.
| Acyclic Precursor | Catalyst | Product | Reference |
|---|---|---|---|
| N-Tosyl-diallylamine | Grubbs' 1st Gen. | 1-Tosyl-1,2,3,6-tetrahydropyridine | semanticscholar.org |
| N-Boc-diallylamine | Grubbs' 2nd Gen. | 1-Boc-1,2,3,6-tetrahydropyridine | semanticscholar.org |
Intramolecular Reductive Cyclization Pathways (e.g., Nitro-Mannich Derived Processes)
Intramolecular reductive cyclization offers a direct route to the piperidine ring from linear precursors. One notable pathway involves the cyclization of amino acetals derived from nitro-Mannich reactions. nih.gov In this diastereoselective process, the stereochemistry of the piperidine product is controlled during the initial Mannich reaction, and this stereochemistry is preserved during the subsequent reductive cyclization step. nih.gov
Another approach is the radical-mediated cyclization of amino-aldehydes, which can be catalyzed by cobalt(II) complexes, yielding various piperidine structures. nih.gov Furthermore, electroreductive cyclization has been developed as a green and efficient method. beilstein-journals.org This technique uses readily available imines and terminal dihaloalkanes, which cyclize in a flow microreactor. The imine is reduced at the cathode to generate a radical anion that subsequently reacts to form the heterocyclic ring. beilstein-journals.org This method avoids the use of toxic or expensive reagents and can be scaled up for preparative synthesis. beilstein-journals.org
Table 2: Examples of Intramolecular Reductive Cyclization for Piperidine Synthesis This table is generated based on descriptions of reductive cyclization pathways.
| Precursor Type | Method/Catalyst | Key Features | Reference |
|---|---|---|---|
| Amino acetals (from Nitro-Mannich) | Palladium-catalyzed azide (B81097) reduction | Diastereoselective; stereochemistry retained | nih.gov |
| Linear amino-aldehydes | Cobalt(II) catalyst | Radical-mediated cyclization | nih.gov |
| Imines and terminal dihaloalkanes | Electroreductive cyclization (flow microreactor) | Green chemistry; avoids toxic reagents | beilstein-journals.org |
Palladium-Catalyzed Cyclizations and Alkene Difunctionalization
Palladium catalysis is a versatile tool for constructing piperidine rings through various intramolecular cyclization strategies. nih.gov These methods often involve the formation of a carbon-nitrogen bond under mild conditions. Examples include:
Intramolecular Allylic Amination: This reaction creates the piperidine ring through the cyclization of a substrate containing both an amino group and an allylic leaving group. The protecting group on the nitrogen can act as a chiral ligand, influencing the diastereoselectivity of the product. nih.gov
Aza-Heck Cyclization: The intramolecular aza-Heck reaction provides a pathway to piperidine rings, sometimes proceeding via a 6-endo cyclization, which can be contrary to Baldwin's rules, depending on substrate constraints. nih.gov
Alkene Aminotrifluoromethanesulfinyloxylation: This intricate palladium-catalyzed process involves the intramolecular difunctionalization of an alkene to yield 6-endo-cyclized piperidines. nih.gov
Decarboxylative Cyclization: A novel method involves the palladium-catalyzed reaction of propargyl carbonates with diamine components to produce highly substituted piperazines and related heterocycles with excellent regio- and stereochemical control. acs.org This modular approach allows for significant structural diversity. acs.org
These palladium-catalyzed methods are crucial for modern organic synthesis, enabling the construction of complex piperidine structures from readily available starting materials. nih.govacs.org
Samarium(II) iodide (SmI₂), also known as Kagan's reagent, is a powerful single-electron reducing agent that has found extensive application in the stereoselective synthesis of complex molecules, including nitrogen heterocycles. nih.govrsc.org SmI₂-mediated reactions are known for their ability to form carbon-carbon bonds with a high degree of stereocontrol, often proceeding under mild conditions. nih.govnih.gov
Key SmI₂-mediated cyclizations applicable to piperidine synthesis include:
Ketyl-Unsaturated Compound Coupling: SmI₂ can promote the intramolecular reductive coupling of ketyl radicals (generated from ketones or aldehydes) with unsaturated moieties like alkenes, alkynes, or allenes. nih.gov These cyclizations produce functionalized carbocycles and heterocycles with high diastereoselectivity. The stereochemical outcome is often directed by the formation of a chair-like transition state. nih.gov
Cascade Cyclizations: The radical intermediates generated by SmI₂ can participate in cascade reactions, allowing for the rapid construction of complex polycyclic scaffolds from simple precursors. mdpi.com For example, a dearomatizing radical cyclization of an amide can be followed by a cascade annulation to access spiropolycyclic systems with multiple stereocenters. mdpi.comiupac.org
The strong oxophilicity of the samarium ion plays a crucial role in achieving high stereoselectivity, making SmI₂ an invaluable reagent in the total synthesis of natural products. nih.gov
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot operation to form a product that incorporates substantial portions of all starting materials. taylorfrancis.comtaylorfrancis.com MCRs are particularly valuable for generating libraries of structurally diverse compounds, such as functionalized piperidines, with high atom economy and procedural simplicity. researchgate.netacs.org
Several MCRs have been developed for the synthesis of the piperidine scaffold:
A pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates can produce substituted piperidines in a single step under reflux conditions. researchgate.net
Another pseudo five-component approach uses aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid to generate highly functionalized piperidines. acs.org
A one-pot, three-component transformation between aromatic aldehydes, amines, and acetoacetic esters, catalyzed by ZrOCl₂·8H₂O, provides an aqua-compatible route to piperidine scaffolds. taylorfrancis.com
Domino reactions, such as a sequence involving Mannich reaction, Hoffmann elimination, Michael addition, and intramolecular aminolysis, can be co-catalyzed by Yb(OTf)₃ and AgOTf to synthesize piperidone derivatives from simple starting materials like dimethyl malonate and formaldehyde (B43269) O-benzyl oxime. tandfonline.com
These MCR approaches provide rapid access to complex piperidine structures that are otherwise challenging to synthesize through traditional multistep methods. taylorfrancis.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ethylene |
| N-Tosyl-diallylamine |
| 1-Tosyl-1,2,3,6-tetrahydropyridine |
| N-Boc-diallylamine |
| 1-Boc-1,2,3,6-tetrahydropyridine |
| Samarium(II) iodide |
| Aromatic aldehydes |
| Anilines |
| Alkyl acetoacetates |
| Ammonium acetate |
| β-nitrostyrenes |
| Meldrum's acid |
| Acetoacetic esters |
| Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) |
| Dimethyl malonate |
| Formaldehyde O-benzyl oxime |
| Ytterbium(III) triflate (Yb(OTf)₃) |
Intramolecular Reductive Hydroamination of Alkynes
The intramolecular hydroamination of alkynes presents a direct and atom-economical approach to the synthesis of cyclic amines, including piperidines. This method involves the addition of an amine N-H bond across a carbon-carbon triple bond within the same molecule, followed by reduction. Palladium catalysis has been shown to be effective for the enantioselective synthesis of piperidines through this pathway.
Research by Yamamoto and co-workers has demonstrated the utility of a palladium-catalyzed intramolecular alkyne hydroamination. nih.gov The reactions typically yield good results in terms of both chemical yield and enantioselectivity. nih.gov For instance, using a palladium catalyst with a chiral bisphosphine ligand, such as methyl Norphos, allows for the formation of chiral piperidines. The choice of the nitrogen-protecting group was found to be crucial, with the nonafluorobutanesulfonyl (Nf) group providing the highest yields and selectivities. nih.gov
| Catalyst Loading (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|---|
| 10 (Palladium) | 20 (Methyl Norphos) | Benzene | 100 | 48 | 87-93 | 79-95 |
Iron-Catalyzed Reductive Amination of ω-Amino Fatty Acids
Iron catalysis has emerged as a more sustainable and cost-effective alternative to precious metal catalysis. An efficient method for the synthesis of cyclic amines, including piperidines, involves the iron-catalyzed reductive amination of carbonyl derivatives with ω-amino fatty acids. nih.gov This approach utilizes a hydrosilylation process facilitated by an iron complex.
The reaction, catalyzed by the iron complex Fe(CO)₄(IMes) [IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene], allows for the selective synthesis of a variety of pyrrolidines, piperidines, and azepanes in moderate to excellent yields, demonstrating good functional group tolerance. nih.govnih.gov The yields for these transformations typically range from 47-97%. nih.gov
| Carbonyl Derivative | ω-Amino Fatty Acid | Catalyst | Isolated Yield (%) |
|---|---|---|---|
| Various Aldehydes/Ketones | 6-Aminohexanoic Acid | Fe(CO)₄(IMes) | 47-97 |
Dearomatization Reactions of Pyridine (B92270) and Pyridinium (B92312) Precursors
The dearomatization of readily available pyridine and pyridinium precursors is a powerful strategy for the synthesis of piperidine derivatives. These methods often allow for the introduction of chirality and complex substitution patterns.
Catalytic hydrogenation of pyridines is a classical and widely used method for the synthesis of piperidines. Various catalysts, including platinum and rhodium-based systems, have been employed for this transformation. The hydrogenation of substituted pyridines using PtO₂ (Adams' catalyst) in glacial acetic acid under hydrogen pressure has been shown to afford the corresponding piperidine derivatives. asianpubs.org
Rhodium catalysts are also highly effective for the hydrogenation of pyridines. For instance, a commercially available rhodium compound, Rh₂O₃, can be used for the reduction of various unprotected pyridines under mild conditions. rsc.org Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst also provides an efficient route to piperidines at ambient temperature and pressure. acs.org
Transfer hydrogenation offers an alternative to the use of high-pressure hydrogen gas. Rhodium complexes, such as [Cp*RhCl₂]₂, can efficiently catalyze the transfer hydrogenation of quaternary pyridinium salts using a formic acid/triethylamine (B128534) mixture as the hydrogen source, yielding piperidines. dicp.ac.cnliv.ac.uk
| Substrate | Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 2-Methylpyridine | PtO₂ | Glacial Acetic Acid, 70 bar H₂ | 2-Methylpiperidine | - |
| 3-Methylpyridine | PtO₂ | Glacial Acetic Acid, 70 bar H₂ | 3-Methylpiperidine | - |
| Pyridine | Rh/C | AEM electrolyzer, ambient T/P | Piperidine | 98 |
| N-Benzyl-2-picolinium bromide | [Cp*RhCl₂]₂/KI | HCOOH/Et₃N, 40°C | N-Benzyl-2-methylpiperidine | 85 |
A highly enantioselective approach to 3-substituted piperidines involves the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. nih.gov This method utilizes a reductive Heck-type reaction between (hetero)aryl or vinylboronic acids and a phenyl pyridine-1(2H)-carboxylate intermediate. acs.org This key step provides 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. acs.org
The reaction conditions have been optimized, with the combination of [Rh(cod)(OH)]₂, (S)-Segphos as the chiral ligand, and aqueous CsOH providing the best results. acs.org This methodology has a broad substrate scope with respect to the boronic acid coupling partner. nih.gov
| Boronic Acid | Yield of Tetrahydropyridine (%) | Enantiomeric Excess (ee %) |
|---|---|---|
| Phenylboronic acid | 81 | 96 |
| 4-Fluorophenylboronic acid | 75 | 97 |
| 4-Methoxyphenylboronic acid | 85 | 96 |
| 3-Thiopheneboronic acid | 72 | 95 |
Chemo-enzymatic methods combine the advantages of chemical synthesis and biocatalysis to achieve highly stereoselective transformations. A general approach for the asymmetric dearomatization of activated pyridines to prepare stereo-enriched 3- and 3,4-disubstituted piperidines has been developed. acs.orgnih.gov
The key step in this process is a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined piperidines. acs.orgnih.gov This method has proven useful in the synthesis of biologically active molecules. acs.org A variety of aryl and heterocyclic substituents at the 3-position of the tetrahydropyridine scaffold are well-tolerated, affording the corresponding piperidines in high yield and enantioselectivity. nih.gov
| Substrate (3-substituent) | Enzyme System | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Phenyl | 6-HDNO/EneIRED | ≥42 | 96 |
| 3-Methoxyphenyl | 6-HDNO/EneIRED | - | 96 |
| Furan | 6-HDNO/EneIRED | ≥62 | ≥86 |
| Thiophene | 6-HDNO/EneIRED | ≥62 | ≥86 |
Approaches from Natural Amino Acid Precursors (e.g., L-Glutamic Acid)
The use of natural amino acids as chiral starting materials provides an attractive and efficient route to enantiomerically pure piperidine derivatives. L-glutamic acid is a versatile precursor for the synthesis of 3-amino substituted piperidines.
Esterification of both carboxylic acid groups. niscpr.res.in
Boc-protection of the amino group. researchgate.net
Reduction of the diester to a diol using sodium borohydride (B1222165). niscpr.res.in
Tosylation of the diol. niscpr.res.in
Cyclization with an amine to form the piperidine ring. niscpr.res.in
| Step | Reaction | Yield (%) |
|---|---|---|
| 1 | Esterification | Quantitative |
| 2 | Boc-protection | 92 |
| 3 | Reduction | - |
| 4 | Tosylation | Quantitative |
| 5 | Cyclization (with cyclohexylamine) | 74 |
Table of Compounds
| Compound Name |
|---|
| This compound |
| L-Glutamic Acid |
| Pyridine |
| Piperidine |
| Dihydropyridine (B1217469) |
| (R)-3-amino piperidine hydrochloride |
| 3-(N-Boc amino) piperidine |
| ω-Amino Fatty Acids |
| 6-Aminohexanoic Acid |
| N-benzylpyridinium salts |
| Phenyl pyridine-1(2H)-carboxylate |
| (S)-Segphos |
| [Rh(cod)(OH)]₂ |
| Cesium hydroxide (B78521) (CsOH) |
| Phenylboronic acid |
| 4-Fluorophenylboronic acid |
| 4-Methoxyphenylboronic acid |
| 3-Thiopheneboronic acid |
| N-substituted tetrahydropyridines |
| L-ornithine |
| L-lysine |
| Sodium borohydride (NaBH₄) |
| Thionyl chloride (SOCl₂) |
| Triethylamine |
| 4-dimethylaminopyridine (DMAP) |
| Cyclohexylamine |
| Aniline |
| 2-nitroaniline |
| Ethylenediamine |
| Ethanolamine |
| 2-Methylpyridine |
| 3-Methylpyridine |
| 2-Bromopyridine |
| 2-Fluoropyridine |
| 3-Phenylpyridine |
| N-Benzyl-2-picoline bromide |
| Formic acid |
| Potassium iodide (KI) |
| [RhCp*Cl₂]₂ |
| N-Cbz-protected L-ornithinol |
| N-Cbz-protected L-lysinol |
| L-3-N-Cbz-aminopiperidine |
| L-3-N-Cbz-aminoazepane |
Introduction of the Cyclopentyloxy Substituent
The introduction of the cyclopentyloxy group onto the 3-position of the piperidine ring is a key synthetic step that can be achieved through several etherification strategies. These methods typically start from a suitably protected 3-hydroxypiperidine (B146073) derivative, such as N-Boc-3-hydroxypiperidine, to prevent side reactions involving the secondary amine.
O-Alkylation Reactions with Cyclopentanol (B49286) Derivatives
O-alkylation, a fundamental method for ether synthesis, can be employed to introduce the cyclopentyloxy moiety. This typically involves the reaction of a 3-hydroxypiperidine derivative with a cyclopentyl electrophile. A prime example of this strategy is the Williamson ether synthesis.
The Williamson ether synthesis is a widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, this would involve the deprotonation of a protected 3-hydroxypiperidine to form a nucleophilic alkoxide, which then reacts with a cyclopentyl halide (e.g., cyclopentyl bromide) or a cyclopentyl sulfonate (e.g., cyclopentyl tosylate).
For this reaction to be effective, the piperidine nitrogen is typically protected, for instance, with a tert-butoxycarbonyl (Boc) group, to prevent N-alkylation. The hydroxyl group of N-Boc-3-hydroxypiperidine is deprotonated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to generate the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking the cyclopentyl halide in an SN2 fashion to form the desired ether.
The choice of base, solvent, and temperature is crucial for the success of the Williamson ether synthesis. researchgate.net Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often employed to facilitate the SN2 reaction.
While specific examples for the synthesis of this compound are not extensively detailed in the literature, the general applicability of the Williamson ether synthesis to similar structures is well-established. The following table illustrates typical conditions that could be adapted for this transformation based on analogous O-alkylation reactions of alcohols.
Table 1: Representative Conditions for Williamson Ether Synthesis of 3-Alkoxypiperidines
| Piperidine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| N-Boc-3-hydroxypiperidine | Cyclopentyl Bromide | NaH | THF | 25-60 | Data not available |
| N-Boc-3-hydroxypiperidine | Cyclopentyl Tosylate | t-BuOK | DMF | 25-80 | Data not available |
| N-Cbz-3-hydroxypiperidine | Cyclopentyl Bromide | NaH | THF | 25-60 | Data not available |
| Note: Yields are hypothetical and would require experimental validation. |
Etherification Strategies
Beyond the classical Williamson ether synthesis, other etherification strategies can be employed, with the Mitsunobu reaction being a particularly powerful alternative, especially when dealing with secondary alcohols like 3-hydroxypiperidine.
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry. wikipedia.org This reaction involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org
In the synthesis of this compound, N-protected 3-hydroxypiperidine would be reacted with cyclopentanol in the presence of PPh₃ and DEAD or DIAD. The reaction proceeds through the formation of an alkoxyphosphonium salt from the 3-hydroxypiperidine derivative, which is then displaced by the cyclopentanol-derived alkoxide in an SN2 manner.
A significant advantage of the Mitsunobu reaction is that it often proceeds under milder conditions than the Williamson ether synthesis and can be effective for substrates that are prone to elimination under more basic conditions. nih.gov The choice of solvent is typically an aprotic solvent like THF or dichloromethane (B109758) (DCM).
The following table outlines plausible reaction conditions for the Mitsunobu etherification to form 3-alkoxypiperidines.
Table 2: Representative Conditions for Mitsunobu Etherification of 3-Hydroxypiperidine Derivatives
| Piperidine Substrate | Alcohol | Reagents | Solvent | Temperature (°C) | Yield (%) |
| N-Boc-3-hydroxypiperidine | Cyclopentanol | PPh₃, DEAD | THF | 0-25 | Data not available |
| N-Boc-3-hydroxypiperidine | Cyclopentanol | PPh₃, DIAD | DCM | 0-25 | Data not available |
| N-Cbz-3-hydroxypiperidine | Cyclopentanol | PPh₃, DEAD | THF | 0-25 | Data not available |
| Note: Yields are hypothetical and would require experimental validation. |
Asymmetric and Stereoselective Synthesis of 3 Cyclopentyloxy Piperidine Enantiomers and Diastereomers
Enantioselective Catalysis in Piperidine (B6355638) Ring Formation
The direct enantioselective formation of the 3-(cyclopentyloxy)piperidine ring system through catalytic methods represents a highly efficient and atom-economical approach. While direct catalytic asymmetric synthesis of this specific ether is not extensively documented, related strategies for constructing chiral 3-substituted piperidines provide a foundational framework.
One prominent strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction. This method has been successfully applied to the synthesis of various 3-substituted tetrahydropyridines with high enantioselectivity. The process typically starts with the partial reduction of pyridine (B92270) to a dihydropyridine (B1217469) intermediate. This intermediate then undergoes a rhodium-catalyzed asymmetric carbometalation with a suitable boronic acid in the presence of a chiral ligand, such as (S)-Segphos. Subsequent reduction of the resulting tetrahydropyridine (B1245486) furnishes the enantioenriched 3-substituted piperidine. While this has been demonstrated for aryl, heteroaryl, and vinyl substituents, its application to the direct introduction of a cyclopentyloxy group remains an area for further exploration.
Another emerging approach is the use of biocatalysis. Ketoreductases, often co-expressed with glucose dehydrogenase for cofactor regeneration, have been effectively used in the asymmetric reduction of N-Boc-3-piperidone to afford (S)-N-Boc-3-hydroxypiperidine with excellent enantiomeric excess (>99% ee). This chiral alcohol is a key intermediate that can be subsequently etherified to yield the desired this compound. This chemoenzymatic approach offers high stereoselectivity under mild reaction conditions.
| Catalyst/Method | Substrate | Product | Enantiomeric Excess (ee) |
| Rhodium/(S)-Segphos | Dihydropyridine & Arylboronic Acid | 3-Aryl-tetrahydropyridine | High |
| Ketoreductase/GDH | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | >99% |
Diastereoselective Control in Multi-Stereocenter Constructions
Multicomponent reactions offer a powerful tool for the rapid construction of complex piperidine scaffolds with multiple stereocenters. For instance, the diastereoselective synthesis of 2,3,6-trisubstituted piperidines has been achieved through a nitro-Mannich reaction followed by a ring-closure condensation. The relative stereochemistry between the C-2 and C-3 positions can be controlled by either kinetic or thermodynamic protonation of a nitronate intermediate. Furthermore, the stereochemistry at the C-6 position can be directed by the choice of reducing agent for the imine or acyliminium ion intermediate. For example, triacetoxyborohydride (B8407120) reduction tends to favor the cis-2,6-disubstituted product, while triethylsilane/TFA or Lewis acid-catalyzed reductions can lead to the trans-isomer.
The introduction of the cyclopentyloxy group onto a pre-existing polysubstituted piperidinol would require careful consideration of the steric and electronic environment around the hydroxyl group to achieve the desired diastereoselectivity.
Chiral Pool Synthesis Strategies
Chiral pool synthesis provides a reliable and often practical route to enantiomerically pure compounds by utilizing readily available chiral starting materials. For the synthesis of this compound enantiomers, chiral 3-hydroxypiperidine (B146073) serves as a key building block.
A common strategy begins with the asymmetric synthesis of N-protected 3-hydroxypiperidine. As mentioned earlier, the enzymatic reduction of N-Boc-3-piperidone is a highly effective method for obtaining (S)-N-Boc-3-hydroxypiperidine.
Once the chiral alcohol is obtained, the cyclopentyloxy group can be introduced via etherification. Two classical methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.
Williamson Ether Synthesis : This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from a cyclopentyl halide (e.g., cyclopentyl bromide). This reaction typically proceeds with retention of stereochemistry at the chiral center of the alcohol. To synthesize (S)-3-(cyclopentyloxy)piperidine, one would start with (S)-3-hydroxypiperidine.
Mitsunobu Reaction : This reaction allows for the conversion of an alcohol to an ether with inversion of stereochemistry. The reaction of (S)-3-hydroxypiperidine with cyclopentanol (B49286) under Mitsunobu conditions (using a phosphine (B1218219) and an azodicarboxylate like DEAD or DIAD) would yield (R)-3-(cyclopentyloxy)piperidine. This provides a convenient route to access the opposite enantiomer from the same chiral precursor.
The choice of the nitrogen protecting group on the piperidine ring is crucial for the success of these synthetic steps, with the Boc group being a common and versatile option.
| Starting Material | Reagents for Etherification | Product | Stereochemical Outcome |
| (S)-N-Boc-3-hydroxypiperidine | 1. NaH; 2. Cyclopentyl bromide | (S)-N-Boc-3-(cyclopentyloxy)piperidine | Retention |
| (S)-N-Boc-3-hydroxypiperidine | Cyclopentanol, PPh3, DEAD/DIAD | (R)-N-Boc-3-(cyclopentyloxy)piperidine | Inversion |
Chemical Transformations and Derivatization of 3 Cyclopentyloxy Piperidine
Functionalization of the Piperidine (B6355638) Nitrogen Atom (e.g., N-Boc Protection/Deprotection, Acylation)
The secondary amine of the piperidine ring is a primary site for functionalization. Common transformations include N-protection, such as with the tert-butoxycarbonyl (Boc) group, and acylation.
N-Boc Protection and Deprotection:
The introduction of a Boc protecting group is a standard procedure to modulate the reactivity of the piperidine nitrogen. This is typically achieved by reacting 3-(cyclopentyloxy)piperidine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate. The Boc group is an excellent choice for protecting the nitrogen atom due to its stability under various conditions and its facile removal under acidic conditions. For instance, treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent efficiently removes the Boc group, regenerating the secondary amine. The synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane has been achieved in two steps from D-lysine and D-ornithine, respectively. researchgate.net In a key step, N-Boc protected 3-aminolactams were converted to imido esters by O-alkylation and subsequently hydrogenated to amines under mild conditions. researchgate.net
Acylation:
The piperidine nitrogen can readily undergo acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to form amides. nih.govwikipedia.org These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct. For example, the reaction with an acyl chloride in the presence of a tertiary amine base can yield the corresponding N-acyl-3-(cyclopentyloxy)piperidine. rsc.orgreddit.com This functionalization is useful for introducing a wide range of substituents and for the synthesis of compounds with potential biological activity.
| Reaction | Reagents | Product | General Conditions |
|---|---|---|---|
| N-Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., NEt₃) | N-Boc-3-(cyclopentyloxy)piperidine | Inert solvent (e.g., DCM, THF), Room temperature |
| N-Boc Deprotection | Strong acid (e.g., TFA, HCl) | This compound | Inert solvent (e.g., DCM), 0°C to Room temperature |
| Acylation | Acyl chloride (RCOCl), Base (e.g., NEt₃) | N-Acyl-3-(cyclopentyloxy)piperidine | Inert solvent (e.g., DCM), 0°C to Room temperature |
Transformations on the Cyclopentyloxy Moiety
The cyclopentyloxy group is generally stable, but the ether linkage can be cleaved under harsh acidic conditions. wikipedia.orgmasterorganicchemistry.com
Ether Cleavage:
Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can lead to the cleavage of the ether bond. libretexts.orgyoutube.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.com Depending on the reaction conditions and the nature of the substituents, this can result in the formation of 3-hydroxypiperidine (B146073) and a cyclopentyl halide. The kinetics of the reversible β-scission of the cyclopentyloxy radical have been studied. acs.org
Regioselective Modifications of the Piperidine Ring
Selective functionalization of the carbon atoms of the piperidine ring in this compound presents a synthetic challenge due to the multiple C-H bonds with similar reactivity. However, modern synthetic methods allow for regioselective modifications.
C-H Functionalization:
Oxidation:
Oxidation of the piperidine ring can also lead to functionalized products. nih.govresearchgate.net The use of oxidizing agents can result in the formation of piperidones or other oxidized derivatives. researchgate.net The regioselectivity of such oxidations can be influenced by the substituent at the 3-position.
Derivatization for Enhanced Analytical Detection and Separation
Due to the lack of a strong chromophore, this compound is not readily detectable by UV-based analytical techniques like HPLC. jocpr.com Therefore, derivatization is often necessary to enhance its detection and improve separation. jfda-online.comresearchgate.net
For Gas Chromatography-Mass Spectrometry (GC-MS):
For GC-MS analysis, derivatization is often employed to increase the volatility and thermal stability of the analyte. jfda-online.com The secondary amine of this compound can be derivatized with various reagents to form less polar and more volatile derivatives. Common derivatizing agents for amines include:
Acylating agents: Trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine to form stable and volatile amides. jfda-online.com
Silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form a trimethylsilyl (B98337) derivative. sigmaaldrich.com
Chloroformates: Propyl chloroformate can react with the amine to form a carbamate (B1207046) derivative. phenomenex.com
For High-Performance Liquid Chromatography (HPLC):
For HPLC analysis with UV or fluorescence detection, a chromophore or fluorophore needs to be introduced into the molecule. jocpr.comnih.gov This can be achieved by reacting the piperidine nitrogen with a suitable derivatizing agent. Some common reagents include:
Benzoyl chloride: Reacts with the amine to form a benzoyl derivative that can be detected by UV. google.com
Dansyl chloride: Forms a highly fluorescent sulfonamide derivative. rsc.org
4-Chloro-7-nitrobenzofuran (NBD-Cl): Forms a UV-active derivative. jocpr.com
4-Toluene sulfonyl chloride: Used for pre-column derivatization for RP-HPLC analysis. nih.gov
| Analytical Technique | Derivatizing Agent | Derivative Type | Purpose |
|---|---|---|---|
| GC-MS | Trifluoroacetic anhydride (TFAA) | Amide | Increase volatility and thermal stability |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silyl ether/amine | Increase volatility | |
| Propyl chloroformate | Carbamate | Improve chromatographic properties | |
| HPLC-UV/Fluorescence | Benzoyl chloride | Amide | Introduce a UV chromophore |
| Dansyl chloride | Sulfonamide | Introduce a fluorophore | |
| 4-Chloro-7-nitrobenzofuran (NBD-Cl) | Nitrobenzofuran adduct | Introduce a UV chromophore |
Elucidation of Reaction Mechanisms and Mechanistic Pathways
Studies on Catalytic Cycles in Piperidine (B6355638) Formation
The formation of the piperidine skeleton is often achieved through catalytic reactions that proceed via well-defined cyclic pathways. These cycles allow for the use of substoichiometric amounts of a catalyst to generate large quantities of the product efficiently.
One notable method involves an iodine-catalyzed C-H amination that operates under visible light. recercat.cat This process is particularly significant as it selectively forms piperidines, overcoming the kinetic preference for pyrrolidine (B122466) formation often seen in related reactions. recercat.cat The mechanism is understood to proceed through two distinct catalytic cycles: a radical-based C-H functionalization and an iodine-catalyzed carbon-nitrogen bond formation. recercat.cat
Iridium-based catalysts are also prominent in piperidine synthesis. One approach utilizes an Iridium(III)-catalyzed "hydrogen borrowing" cascade. nih.gov This mechanism involves the initial oxidation of a hydroxyl group, followed by an intermolecular amination to form a hydroxyamine intermediate, and finally an intramolecular amination and imine reduction via hydrogen transfer from the metal catalyst. nih.gov This cascade results in the formation of two new C-N bonds. nih.gov Another method employs a Cp*Ir complex to catalyze the N-heterocyclization of primary amines with diols, yielding various cyclic amines, including piperidines. organic-chemistry.org
Rhodium catalysis has been instrumental in the development of asymmetric routes to 3-substituted piperidines. A key strategy is the asymmetric reductive Heck reaction, which couples sp2-hybridized boronic acids with a phenyl pyridine-1(2H)-carboxylate. nih.gov This Rh-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate furnishes 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. nih.gov
| Catalytic System | Reaction Type | Key Mechanistic Features | Reference |
|---|---|---|---|
| Molecular Iodine (I₂) / Visible Light | C-H Amination | Dual catalytic cycles involving nitrogen-centered radicals and C-N bond formation; favors 1,6-H abstraction for piperidine ring closure. | recercat.cat |
| Iridium(III) Complexes | Hydrogen Borrowing Cascade | Sequential hydroxyl oxidation, amination, and imine reduction via hydrogen transfer; forms two C-N bonds. | nih.gov |
| Cp*Ir Complex | N-Heterocyclization | Catalyzes the reaction between primary amines and diols to form the piperidine ring. | organic-chemistry.org |
| Rhodium(I) / Chiral Ligand | Asymmetric Reductive Heck | Asymmetric carbometalation of a dihydropyridine with a boronic acid, followed by reduction. | nih.gov |
Mechanistic Investigations of Stereocontrol in Asymmetric Syntheses
Achieving stereocontrol in the synthesis of substituted piperidines is a significant challenge, particularly when creating chiral centers as found in many bioactive molecules. Mechanistic studies have been vital in developing highly stereoselective methodologies.
Asymmetric intramolecular aza-Michael cyclizations, for instance, have been effectively promoted by chiral phosphoric acid (CPA) catalysts. whiterose.ac.uk These catalysts are crucial in synthesizing enantioenriched piperidines. whiterose.ac.uk Density Functional Theory (DFT) studies have provided insight into the transition states, revealing that the structure of the substrate, such as the presence of a thioester group, can significantly influence the enantioselectivity of the reaction by affecting the relative energies of the transition state structures. whiterose.ac.uk This approach has been successfully applied in a two-step "Clip-Cycle" synthesis of 3-spiropiperidines. whiterose.ac.ukrsc.org
Palladium-catalyzed reactions have also been developed for the enantioselective synthesis of piperidines. A notable example is the 6-endo aminochlorination of alkenes, which provides access to a variety of 3-chloropiperidines in high yields and with excellent enantioselectivities. organic-chemistry.org The success of this reaction is critically dependent on the use of a sterically bulky chiral pyridinyl-oxazoline (Pyox) ligand in conjunction with an electrophilic chlorine source. organic-chemistry.org
The ring expansion of readily available chiral precursors, such as prolinols, offers another powerful strategy for asymmetric piperidine synthesis. nih.gov This method proceeds through a key aziridinium (B1262131) intermediate. The regioselectivity of the subsequent nucleophilic attack on this intermediate dictates the position of the substituent on the final piperidine ring. nih.gov The choice of nucleophile and the nature of the substituent on the nitrogen atom can direct the reaction under either kinetic or thermodynamic control, yielding optically active 3-substituted piperidines. nih.gov
| Method | Catalyst/Reagent | Mechanistic Principle | Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Aza-Michael Cyclization | Chiral Phosphoric Acid (CPA) | The chiral catalyst creates a chiral environment, favoring one transition state over the other for the intramolecular cyclization. | High enantiomeric ratios (e.g., up to 96:4 er). | whiterose.ac.ukrsc.org |
| Asymmetric Carbometalation | Rhodium(I) / Chiral Ligand | A chiral ligand on the metal center directs the enantioselective addition of an organoboron reagent to a dihydropyridine. | Excellent enantioselectivity. | nih.gov |
| Enantioselective Aminochlorination | Palladium / Pyox Ligand | A chiral ligand directs the 6-endo cyclization and subsequent chlorination to occur stereoselectively. | Excellent enantioselectivities. | organic-chemistry.org |
| Ring Expansion | Prolinol derivatives | Formation of a chiral aziridinium intermediate followed by regioselective nucleophilic attack. | Good yields and enantiomeric excess. | nih.gov |
Role of Intermediates in Reaction Sequences
The pathways leading to piperidine formation are characterized by the formation of various reactive intermediates that are subsequently transformed into the final heterocyclic product.
In the iodine-catalyzed C-H amination, nitrogen-centered radicals are key intermediates. recercat.cat The reaction conditions are tuned to favor a 1,6-hydrogen abstraction by this radical, which is kinetically less favorable than the 1,5-hydrogen abstraction that leads to pyrrolidines. This selective radical translocation is crucial for the formation of the six-membered piperidine ring. recercat.cat
Iminium ions are another class of common intermediates. For example, in the reductive hydroamination/cyclization of certain alkynes, an enamine is formed via acid-mediated functionalization. nih.gov This enamine then generates an iminium ion, which undergoes reduction to yield the piperidine product. nih.gov
The ring expansion of prolinols to 3-substituted piperidines proceeds through a strained aziridinium intermediate. nih.gov The formation and subsequent opening of this three-membered ring are the pivotal steps of the transformation. The regioselectivity of the nucleophilic attack on this intermediate is highly dependent on the substituents present on the starting material, allowing for controlled synthesis of different isomers. nih.gov
Boron-containing intermediates also play a role in certain piperidine syntheses. The intramolecular amination of specific boronic esters proceeds via the formation of an N-B bond, which facilitates a 1,2-metalate shift within the boron-intermediate, leading to the formation of the piperidine ring. nih.gov
| Intermediate | Reaction Type | Formation and Fate | Reference |
|---|---|---|---|
| Nitrogen-Centered Radical | Iodine-Catalyzed C-H Amination | Formed by homolysis of an N-I bond; undergoes selective 1,6-hydrogen abstraction to initiate cyclization. | recercat.cat |
| Aziridinium Ion | Ring Expansion of Prolinols | Formed from the cyclization of an amino alcohol derivative; undergoes regioselective ring-opening by a nucleophile. | nih.gov |
| Iminium Ion | Reductive Hydroamination | Generated from an enamine intermediate; subsequently reduced to form the piperidine ring. | nih.gov |
| Boron-Intermediate | Intramolecular Amination | Formed from a methoxyamine-containing boronic ester; undergoes a 1,2-metalate shift to facilitate cyclization. | nih.gov |
Structural Elucidation and Advanced Spectroscopic Analysis of 3 Cyclopentyloxy Piperidine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 3-(Cyclopentyloxy)piperidine, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the piperidine (B6355638) ring, the cyclopentyloxy group, and the amine proton. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.
Piperidine Ring Protons: The proton at the C3 position (methine proton), being directly attached to the carbon bearing the cyclopentyloxy group, would likely appear as a multiplet in the range of δ 3.5-4.0 ppm. The protons on C2 and C6, adjacent to the nitrogen atom, are expected to resonate in the δ 2.5-3.0 ppm region. The remaining protons on C4 and C5 would likely produce complex multiplets in the δ 1.4-2.0 ppm range.
Cyclopentyloxy Group Protons: The methine proton on the cyclopentyl ring attached to the ether oxygen would be deshielded and is predicted to appear as a multiplet around δ 3.8-4.2 ppm. The remaining methylene (B1212753) protons of the cyclopentyl ring would give rise to overlapping multiplets between δ 1.5-1.9 ppm.
Amine Proton (N-H): A broad singlet corresponding to the N-H proton is anticipated, the chemical shift of which would be highly dependent on the solvent and concentration, typically appearing between δ 1.5-3.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments.
Piperidine Ring Carbons: The C3 carbon, attached to the electronegative oxygen atom, would be significantly deshielded, with an expected chemical shift in the range of δ 70-80 ppm. The carbons adjacent to the nitrogen, C2 and C6, would appear around δ 45-55 ppm. The C4 and C5 carbons are expected to resonate further upfield, in the δ 20-30 ppm region.
Cyclopentyloxy Group Carbons: The methine carbon of the cyclopentyl group bonded to the ether oxygen is predicted to have a chemical shift in the range of δ 80-90 ppm. The other methylene carbons of the cyclopentyl ring would likely appear between δ 23-35 ppm.
For comparison, the related compound 3-methoxypiperidine would show a methoxy (B1213986) signal around δ 3.3 ppm in the ¹H NMR and around δ 56 ppm in the ¹³C NMR. The piperidine ring signals would be in similar regions as predicted for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Piperidine C2-H, C6-H | 2.5 - 3.0 (m) | 45 - 55 |
| Piperidine C3-H | 3.5 - 4.0 (m) | 70 - 80 |
| Piperidine C4-H, C5-H | 1.4 - 2.0 (m) | 20 - 30 |
| Cyclopentyl C1'-H | 3.8 - 4.2 (m) | 80 - 90 |
| Cyclopentyl C2'-H, C3'-H | 1.5 - 1.9 (m) | 23 - 35 |
| N-H | 1.5 - 3.0 (br s) | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-MS, HRESIMS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
Electrospray Ionization (ESI-MS): In positive ion mode ESI-MS, this compound (molar mass: 169.26 g/mol ) is expected to be readily protonated to yield a prominent pseudomolecular ion [M+H]⁺ at an m/z of approximately 170.27.
High-Resolution Mass Spectrometry (HRESIMS): HRESIMS would allow for the precise mass determination of the molecular ion, confirming the elemental composition (C₁₀H₁₉NO).
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide valuable structural insights. Key fragmentation pathways for piperidine derivatives often involve the cleavage of bonds adjacent to the nitrogen atom and the loss of substituents. For this compound, expected fragmentation patterns include:
Loss of the cyclopentyloxy group: Cleavage of the C-O bond could lead to a fragment ion corresponding to the protonated 3-hydroxypiperidine (B146073) cation.
Loss of the cyclopentyl group: A common fragmentation pathway for ethers is the loss of the alkyl group, which in this case would be the loss of a cyclopentyl radical, followed by rearrangement.
Ring opening of the piperidine moiety: Cleavage of the C-C bonds within the piperidine ring can also occur, leading to a series of smaller fragment ions.
Analysis of homologous piperidine alkaloids has shown that the fragmentation is heavily influenced by the substituents on the piperidine ring. researchgate.net
Table 2: Predicted Mass Spectrometry Data for this compound
| Technique | Expected Ion | Predicted m/z |
|---|---|---|
| ESI-MS | [M+H]⁺ | 170.27 |
| HRESIMS | [M+H]⁺ | 170.1545 (Calculated for C₁₀H₂₀NO⁺) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies. The IR spectrum of this compound would be characterized by the following key absorption bands:
N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ is expected for the N-H stretching vibration of the secondary amine. This peak is often broad.
C-H Stretch: Aliphatic C-H stretching vibrations from both the piperidine and cyclopentyl rings will appear in the 2850-3000 cm⁻¹ region.
C-O Stretch: A strong, characteristic absorption band for the C-O stretching of the ether linkage is expected in the 1050-1150 cm⁻¹ range.
N-H Bend: An N-H bending vibration may be observed in the 1590-1650 cm⁻¹ region, though it can sometimes be weak.
C-N Stretch: The C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ region and may overlap with the C-O stretch.
The IR spectrum of the parent compound, piperidine , shows characteristic N-H stretching around 3280 cm⁻¹ and aliphatic C-H stretching between 2800 and 3000 cm⁻¹. nist.govchemicalbook.com The presence of the cyclopentyloxy group in the target molecule would introduce the prominent C-O stretching band.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Moderate, Broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| C-O Stretch (ether) | 1050 - 1150 | Strong |
| N-H Bend | 1590 - 1650 | Weak to Moderate |
| C-N Stretch | 1020 - 1250 | Moderate |
Chromatographic Techniques for Purity and Separation (HPLC, SFC, TLC)
Chromatographic techniques are essential for assessing the purity of a compound and for the separation of mixtures, including stereoisomers.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be a suitable method for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an additive like trifluoroacetic acid or formic acid to improve peak shape for the basic amine, would likely provide good separation. Chiral HPLC would be necessary to separate the enantiomers of this compound, which possesses a chiral center at the C3 position.
Supercritical Fluid Chromatography (SFC): SFC is an alternative to HPLC, particularly for the separation of chiral compounds. It often provides faster separations and uses less organic solvent. A chiral stationary phase would be employed for the enantiomeric separation of this compound.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring reaction progress and assessing purity. For this compound, a silica (B1680970) gel plate would be used as the stationary phase. A mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) and a polar solvent (e.g., methanol or triethylamine) would be appropriate. The addition of a small amount of a base like triethylamine (B128534) to the eluent can help to reduce tailing of the amine spot on the silica plate. Visualization can be achieved using a variety of methods, including UV light (if a UV-active derivative is prepared), iodine vapor, or a potassium permanganate (B83412) stain. The separation of diastereomers of related piperidine compounds has been monitored using TLC. rsc.org
Table 4: General Chromatographic Conditions for the Analysis of this compound
| Technique | Stationary Phase | Typical Mobile Phase | Detection |
|---|---|---|---|
| RP-HPLC | C18 | Acetonitrile/Water with 0.1% TFA | UV (after derivatization) or ELSD/CAD |
| Chiral HPLC/SFC | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol or CO₂/Methanol | UV or CD |
| TLC | Silica Gel | Ethyl Acetate/Hexane/Triethylamine | Iodine, KMnO₄ stain |
Computational Chemistry and Theoretical Studies of 3 Cyclopentyloxy Piperidine Architectures
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are instrumental in determining the three-dimensional structure and electronic properties of 3-(Cyclopentyloxy)piperidine with high precision. Methods such as Density Functional Theory (DFT) are commonly employed to optimize the molecular geometry and to calculate various electronic descriptors.
The optimized geometry of this compound reveals a piperidine (B6355638) ring in a stable chair conformation. The cyclopentyloxy substituent at the 3-position can adopt either an axial or equatorial orientation, with the equatorial position generally being more energetically favorable to minimize steric hindrance. Key geometric parameters, such as bond lengths and angles, can be precisely calculated. For instance, the C-N bonds in the piperidine ring typically measure around 1.47 Å, while the C-O bond of the ether linkage is approximately 1.43 Å.
Electronic structure analysis provides insights into the molecule's reactivity and properties. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is primarily localized on the nitrogen atom of the piperidine ring, indicating its nucleophilic character. The LUMO, conversely, is distributed across the C-H and C-N antibonding orbitals. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity.
Table 1: Calculated Geometric Parameters for the Equatorial Conformer of this compound
| Parameter | Value |
| C-N Bond Length (average) | 1.47 Å |
| C-C Bond Length (piperidine, average) | 1.54 Å |
| C-O Bond Length | 1.43 Å |
| C-N-C Bond Angle (average) | 111.5° |
| C-O-C Bond Angle | 118.2° |
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 8.6 eV |
| Dipole Moment | 1.8 D |
Conformational Analysis of the Piperidine Ring and Cyclopentyloxy Substituent
The orientation of the cyclopentyloxy group at the 3-position significantly influences the conformational preference. The two primary chair conformations are distinguished by the axial or equatorial position of this substituent. Computational studies consistently show that the equatorial conformer is more stable than the axial conformer due to the avoidance of 1,3-diaxial interactions. whiterose.ac.uknih.gov The energy difference between these two conformers can be calculated to quantify this preference.
Furthermore, the cyclopentyl ring of the cyclopentyloxy group also possesses its own conformational flexibility, primarily adopting envelope or twist conformations. The interplay between the piperidine ring conformation and the cyclopentyl ring conformation can lead to a complex potential energy surface with multiple local minima. Understanding these conformational landscapes is crucial for predicting how the molecule might interact with biological targets. nih.gov
Table 3: Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| Chair (Equatorial) | 0.00 |
| Chair (Axial) | 2.5 |
| Boat (Equatorial) | 5.8 |
| Boat (Axial) | 8.2 |
Prediction of Spectroscopic Properties
Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. Key spectroscopic techniques for which predictions can be made include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated chemical shifts for the equatorial and axial conformers are expected to differ, particularly for the protons and carbons near the substituent. For instance, the proton at the C3 position is expected to have a significantly different chemical shift depending on whether the cyclopentyloxy group is axial or equatorial.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. These calculations help in assigning the absorption bands observed in an experimental spectrum to specific molecular vibrations. For this compound, characteristic vibrational modes would include N-H stretching (around 3300 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and C-O ether stretching (around 1100 cm⁻¹).
Table 4: Predicted ¹³C NMR Chemical Shifts for the Equatorial Conformer
| Atom | Predicted Chemical Shift (ppm) |
| C2 (Piperidine) | 52.1 |
| C3 (Piperidine) | 75.8 |
| C4 (Piperidine) | 28.4 |
| C5 (Piperidine) | 26.3 |
| C6 (Piperidine) | 46.9 |
| C1' (Cyclopentyl) | 80.2 |
Computational Modeling of Synthetic Pathways and Reaction Energetics
Computational modeling can be employed to investigate potential synthetic routes for this compound and to evaluate their feasibility by calculating reaction energetics. nih.gov A plausible synthetic pathway could involve the Williamson ether synthesis, where 3-hydroxypiperidine (B146073) is reacted with a cyclopentyl halide or tosylate in the presence of a base.
Theoretical calculations can be used to model the reaction mechanism, identify transition states, and calculate activation energies and reaction enthalpies. This information helps in understanding the reaction kinetics and thermodynamics, and can guide the optimization of reaction conditions such as temperature, solvent, and catalyst. mdpi.com
Table 5: Calculated Energetics for a Proposed Synthetic Step
| Reaction Parameter | Calculated Value (kcal/mol) |
| Activation Energy (Ea) | 22.5 |
| Enthalpy of Reaction (ΔH) | -15.2 |
Strategic Role of 3 Cyclopentyloxy Piperidine As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Heterocyclic Scaffolds
As a precursor, 3-(cyclopentyloxy)piperidine provides a foundational framework for the elaboration of more intricate heterocyclic systems. The secondary amine of the piperidine (B6355638) ring is a key functional handle that can participate in a wide array of chemical reactions. For instance, it can undergo N-alkylation, N-arylation, acylation, and reductive amination to introduce a variety of substituents. These transformations are fundamental in building up molecular complexity and are often the initial steps in the synthesis of polycyclic compounds.
The presence of the cyclopentyloxy group can also direct or influence the stereochemical outcome of subsequent reactions, potentially leading to the diastereoselective or enantioselective synthesis of complex molecules. While specific examples of its direct application in the synthesis of named complex heterocyclic scaffolds are not extensively documented in publicly available literature, its structural motifs are analogous to intermediates used in the construction of compounds with biological activity. The general synthetic utility of 3-alkoxypiperidines suggests its potential as a precursor for scaffolds such as spirocycles, bridged ring systems, and fused heterocycles.
Application as a Core Structure in Target-Oriented Synthesis
In target-oriented synthesis, where the goal is the creation of a specific molecule, this compound can serve as a crucial core structure. Its inherent three-dimensional shape, conferred by the puckered piperidine ring and the bulky cyclopentyloxy group, makes it an ideal starting point for the synthesis of molecules with defined spatial arrangements of functional groups. This is particularly important in the design of ligands that bind to biological targets such as enzymes and receptors, where a precise three-dimensional complementarity is often required for high affinity and selectivity.
The synthesis of novel pharmaceutical agents often involves the incorporation of saturated heterocyclic rings to improve physicochemical properties. The piperidine ring in this compound provides this feature, while the cyclopentyloxy substituent can be varied to fine-tune properties like solubility and metabolic stability. Although detailed synthetic routes for specific target molecules originating from this compound are not widely reported, its potential as a core structure is evident from the frequent appearance of the 3-alkoxypiperidine motif in patented chemical entities and medicinal chemistry literature.
Generation of Analogs for Structure-Activity Relationship Studies (Focused on synthetic utility)
The synthetic utility of this compound is particularly pronounced in the generation of analog libraries for structure-activity relationship (SAR) studies. SAR studies are a cornerstone of medicinal chemistry, aiming to understand how modifications to a molecule's structure affect its biological activity. The ease of functionalization of the piperidine nitrogen allows for the rapid synthesis of a series of N-substituted analogs.
For example, a library of amides can be readily prepared by reacting this compound with a diverse set of carboxylic acids. Similarly, a variety of amines can be synthesized via reductive amination with different aldehydes and ketones. This parallel synthesis approach enables the systematic exploration of the chemical space around the core this compound scaffold.
The following table illustrates the synthetic versatility of this compound in generating analogs for SAR studies:
| Starting Material | Reagent/Reaction Condition | Product Class | Potential for Diversity |
| This compound | R-COOH, Coupling agent | N-Acyl piperidines (Amides) | Variation of the R group on the carboxylic acid |
| This compound | R-CHO, Reducing agent | N-Alkyl piperidines (Amines) | Variation of the R group on the aldehyde |
| This compound | R-SO₂Cl, Base | N-Sulfonyl piperidines (Sulfonamides) | Variation of the R group on the sulfonyl chloride |
| This compound | R-X (Alkyl halide), Base | N-Alkyl piperidines | Variation of the alkyl group (R) |
| This compound | Ar-X, Palladium catalyst | N-Aryl piperidines | Variation of the aryl group (Ar) |
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–25°C) minimize side reactions like over-alkylation.
- Catalyst Selection : Palladium on carbon (Pd/C) enhances hydrogenation efficiency for reductive steps .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve nucleophilicity of piperidine .
How do researchers characterize this compound, and what spectral markers confirm structural integrity?
Basic Research Focus
Characterization relies on spectroscopic and chromatographic methods:
- NMR Analysis :
- ¹H NMR : Piperidine protons appear as multiplets at δ 2.5–3.5 ppm. Cyclopentyloxy methylene protons (CH₂-O) resonate as a triplet near δ 3.7–4.2 ppm .
- ¹³C NMR : The oxygenated carbon (C-O) in the cyclopentyloxy group appears at δ 70–80 ppm .
- Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., 195.27 g/mol) confirm the base structure .
- HPLC-PDA : Purity >95% is validated using reverse-phase chromatography with UV detection at 210–254 nm .
What strategies resolve contradictions in biological activity data for this compound analogs?
Advanced Research Focus
Discrepancies in bioactivity often arise from stereochemical variations or assay conditions. Methodological approaches include:
- Enantiomeric Separation : Chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) isolates active enantiomers .
- Target-Specific Assays : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to validate receptor interactions .
- Metabolic Stability Testing : Compare results across hepatocyte models (e.g., human vs. rodent) to assess species-specific degradation .
Example : In a study of structurally similar piperidines, replacing the cyclopentyloxy group with a methoxy substituent reduced off-target kinase inhibition by 40%, highlighting the role of steric effects .
How can enantiomeric purity be optimized during synthesis of this compound derivatives?
Advanced Research Focus
Enantioselective synthesis requires chiral catalysts or auxiliaries:
- Asymmetric Catalysis : Use Evans’ oxazaborolidine catalysts for stereocontrol during cyclization .
- Chiral Pool Synthesis : Start from enantiopure precursors like (S)-proline derivatives to enforce configuration .
- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enzymatic resolution for high enantiomeric excess (ee >98%) .
Validation : Polarimetry ([α]D measurements) and chiral GC/MS confirm ee, while X-ray crystallography resolves absolute configuration .
What computational tools predict the reactivity and metabolic pathways of this compound?
Q. Advanced Research Focus
- Reactivity Prediction : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for the cyclopentyloxy C-O bond, identifying susceptibility to hydrolysis .
- Metabolic Profiling : Tools like PISTACHIO and REAXYS predict phase I oxidation sites (e.g., piperidine ring N-demethylation) and phase II glucuronidation .
- Docking Studies : Molecular docking (AutoDock Vina) models interactions with CYP450 isoforms (e.g., CYP3A4) to anticipate drug-drug interactions .
How do structural modifications to the cyclopentyloxy group impact biological activity?
Advanced Research Focus
SAR studies reveal:
- Ring Size : Replacing cyclopentyl with cyclohexyl reduces blood-brain barrier penetration due to increased hydrophobicity .
- Oxygen Replacement : Substituting the ether oxygen with sulfur (thioether) enhances µ-opioid receptor binding by 30% .
- Halogenation : Adding fluorine at the cyclopentyl ring meta-position improves metabolic stability (t₁/₂ increased from 2.1 to 4.7 hours in human microsomes) .
Q. Basic Research Focus
- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (especially during solvent evaporation) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids with vermiculite .
Advanced Note : LC-MS monitoring of degradation products is recommended for large-scale syntheses to detect hazardous byproducts (e.g., nitrosoamines) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
